physicochemical properties of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid
physicochemical properties of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid
Introduction
5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (CAS RN: 885277-14-5) is a synthetically valuable substituted pyridine derivative.[1] Its trifunctional nature—featuring a chloro-substituted pyridine core, an acid-labile Boc-protected amine, and a carboxylic acid—renders it a versatile building block in medicinal chemistry and complex organic synthesis.[] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and best practices for handling and stability, designed for researchers and drug development professionals.
Chemical Identity and Structure
Precise identification is the foundation of all chemical research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | 5-(tert-Butoxycarbonylamino)-2-chloropyridine-3-carboxylic acid | IUPAC Nomenclature |
| CAS Number | 885277-14-5 | [1][3] |
| Molecular Formula | C₁₁H₁₃ClN₂O₄ | [1] |
| Molecular Weight | 288.69 g/mol | Calculated |
The molecule's functionality is centered around three key regions, as illustrated in the diagram below. The interplay between the electron-withdrawing chloro group and carboxylic acid, and the electron-donating Boc-amino group, dictates the molecule's reactivity and properties.
Caption: Key functional groups of the title compound.
Core Physicochemical Properties
Publicly available experimental data for this specific molecule is limited. This section outlines the known and predicted properties.
| Property | Value | Notes |
| Appearance | Not available. | Typically, similar compounds are off-white to beige solids.[4] |
| Melting Point | Not available. | [5] |
| Boiling Point | Not available. | [5] |
| Solubility | Not available in water. | [5] Likely soluble in organic solvents like DMSO, methanol, and ethyl acetate.[6] |
| pKa | Not available. | The carboxylic acid proton is the most acidic. For comparison, the pKa of the related 2-Chloronicotinic acid is predicted to be 2.07±0.25.[6] The presence of the electron-donating amino group at position 5 may slightly increase the pKa compared to this value. |
Spectroscopic and Analytical Characterization
As a Senior Application Scientist, I emphasize that verifying the identity and purity of starting materials is paramount. The following are the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:
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A broad singlet for the carboxylic acid proton (-COOH) downfield (>13 ppm).
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A singlet for the amide proton (-NH) between 9-10 ppm.
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Two doublets in the aromatic region (8-9 ppm) corresponding to the two protons on the pyridine ring.
-
A singlet integrating to 9 protons around 1.4-1.5 ppm, characteristic of the tert-butyl group of the Boc protector.[7]
-
-
¹³C NMR: The spectrum should display 11 distinct carbon signals, including two carbonyl carbons (one for the acid, one for the carbamate), carbons of the pyridine ring, and the characteristic quaternary and methyl carbons of the Boc group.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid confirmation of the functional groups present. Key expected absorption bands include:
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A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.
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An N-H stretch from the carbamate group around 3300 cm⁻¹.
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Two distinct C=O stretching bands: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the Boc carbamate (~1680-1700 cm⁻¹).[8]
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C-O stretching bands associated with the acid and carbamate groups in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Using electrospray ionization (ESI), the compound is expected to show a strong pseudomolecular ion.
-
Positive Mode [M+H]⁺: Expected at m/z 289.06.
-
Negative Mode [M-H]⁻: Expected at m/z 287.05.
-
Key Fragmentation: A characteristic and often dominant fragmentation pathway for Boc-protected amines is the loss of the entire Boc group or components thereof. Expect to see fragment ions corresponding to the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[9]
Chemical Stability and Handling
Understanding the stability of a reagent is critical for successful and reproducible synthesis.
Stability Profile
The primary chemical liability of this molecule is the acid-labile tert-butoxycarbonyl (Boc) protecting group .[]
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Acidic Conditions: The Boc group is readily cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane).[7][10] This reaction proceeds via the formation of a stable tert-butyl cation.
-
Basic and Nucleophilic Conditions: The compound is stable to most basic and nucleophilic conditions, which allows for selective reactions at other sites if needed.[]
-
Thermal Stability: While no specific data is available, decomposition at elevated temperatures is expected.
Recommended Storage and Handling
-
Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4]
-
Handling: Handle in a well-ventilated area. Use standard personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5] Avoid creating dust.[5]
Hazardous Decomposition
Upon combustion, the compound may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5]
Experimental Protocols for Characterization
The following protocols are self-validating systems for confirming the identity and purity of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid.
Protocol: Purity Assessment by HPLC-MS
This protocol provides a robust method for determining the purity of the material and confirming its molecular weight.
Rationale: Reversed-phase HPLC is ideal for separating this moderately polar molecule from potential nonpolar or highly polar impurities. ESI-MS provides unambiguous confirmation of the molecular weight.
Materials:
-
5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid sample
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA), LC-MS grade
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
LC-MS system with ESI source
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or methanol. Dilute to a working concentration of ~10 µg/mL in 50:50 ACN/Water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
-
-
MS Conditions (ESI Positive Mode):
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Nebulizer Pressure: 40 psi
-
-
Data Analysis: Integrate the peak area of the main component in the chromatogram to determine purity (e.g., % area). Confirm the mass of the main peak corresponds to the expected [M+H]⁺ ion (m/z 289.06).
Caption: Experimental workflow for purity analysis.
Protocol: Boc-Group Deprotection for Structural Confirmation
Rationale: Performing a simple, well-understood reaction like Boc deprotection and confirming the product provides definitive structural validation. The mass shift is unambiguous.
Materials:
-
~10 mg of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid
-
1 mL of 4M HCl in 1,4-dioxane
-
Vial with a stir bar
-
Nitrogen or argon line
-
LC-MS system
Procedure:
-
Dissolve the sample in the 4M HCl in dioxane solution in the vial.
-
Stir the reaction at room temperature for 1-2 hours under a nitrogen atmosphere. Effervescence (isobutylene gas) may be observed.
-
Take a small aliquot of the reaction mixture, dilute it significantly with methanol, and inject it into the LC-MS.
-
Data Analysis: Analyze the resulting mass spectrum. The starting material peak at m/z 289.06 should be absent, and a new peak corresponding to the deprotected product, 5-amino-2-chloro-nicotinic acid ([M+H]⁺ = 189.01), should be present. This mass loss of 100.05 Da confirms the presence and lability of the Boc group.
Conclusion
5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid is a key synthetic intermediate whose utility is defined by its distinct functional handles. While comprehensive experimental data on its physical properties is not widely published, its structural features allow for reliable prediction of its spectroscopic characteristics and chemical behavior. Its primary chemical attribute is the acid-labile Boc group, which dictates its handling and synthetic applications. The protocols outlined herein provide a robust framework for researchers to confidently verify the identity, purity, and stability of this versatile chemical building block.
References
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]
-
Capot Chemical. MSDS of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid. [Link]
-
Autech Scientific. 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Autech Scientific. Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. [Link]
-
RSC Publishing. Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
Sources
- 1. 5-TERT-BUTOXYCARBONYLAMINO-2-CHLORO-NICOTINIC ACID | 885277-14-5 [amp.chemicalbook.com]
- 3. 5-TERT-BUTOXYCARBONYLAMINO-2-CHLORO-NICOTINIC ACID CAS#: 885277-14-5 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. capotchem.com [capotchem.com]
- 6. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ionization characteristics of amino acids in direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
